molecular formula C18H26N2O4 B15029949 2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid

2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid

Cat. No.: B15029949
M. Wt: 334.4 g/mol
InChI Key: LCUWJBCVSJTRGG-UHFFFAOYSA-N
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Description

2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoylhydrazinyl group, a ketone, and a hexanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of benzoylhydrazine with a suitable diketone under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the hexanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylhydrazine: Shares the benzoylhydrazinyl group but lacks the additional functional groups present in 2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid.

    Hexanoic Acid Derivatives: Compounds with similar hexanoic acid moieties but different substituents on the carbon chain.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-(2-benzoylhydrazinyl)-4-oxobutan-2-yl]-5-methylhexanoic acid

InChI

InChI=1S/C18H26N2O4/c1-12(2)9-10-15(18(23)24)13(3)11-16(21)19-20-17(22)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)

InChI Key

LCUWJBCVSJTRGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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